

# SHR5428: A Technical Guide to Preclinical Research Findings

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## Compound of Interest

Compound Name: SHR5428

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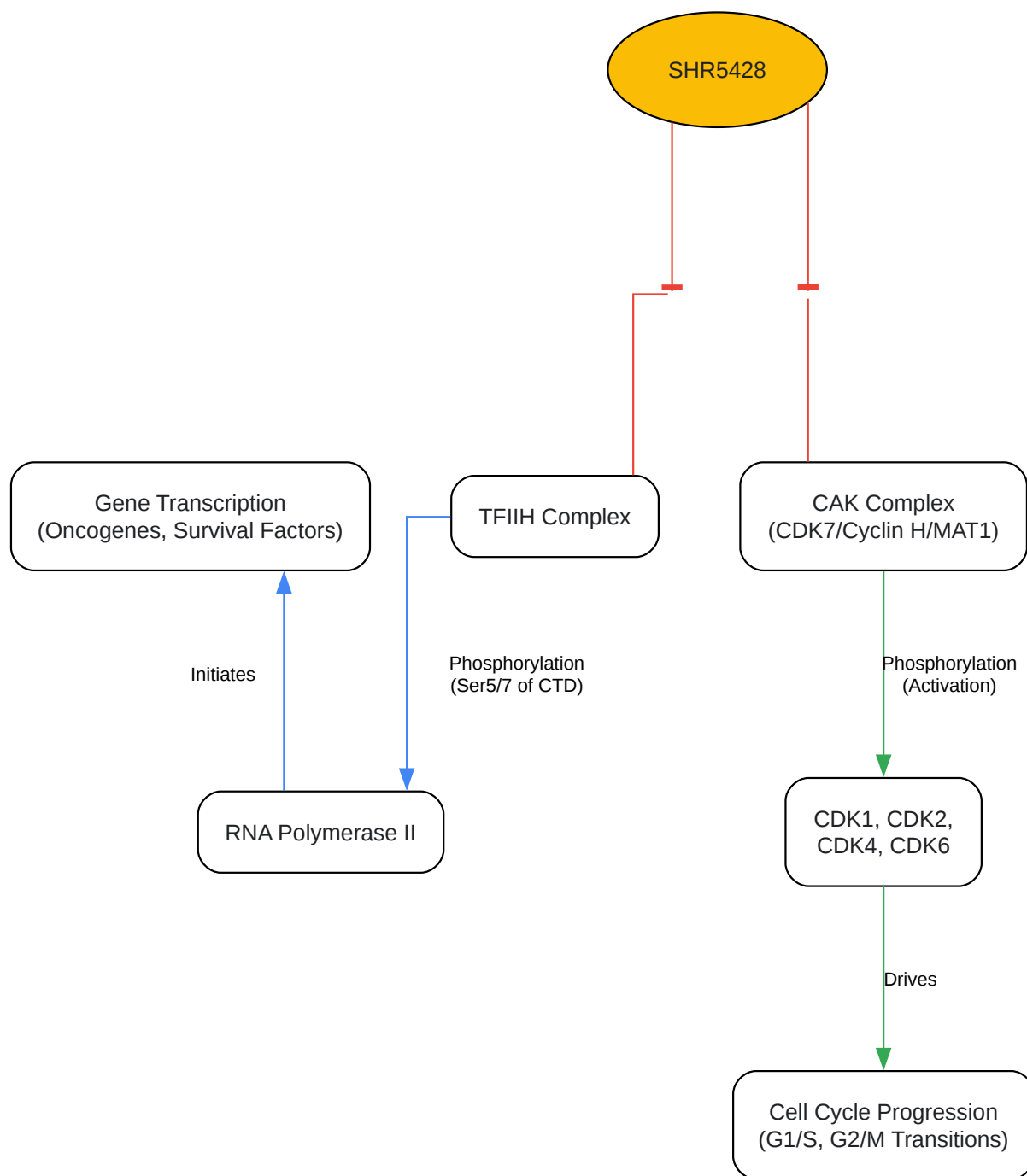
## Introduction

**SHR5428** is an orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it a compelling target in oncology.[3] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs to drive cell cycle progression.[3] Additionally, as part of the transcription factor TFIIH, CDK7 is involved in the initiation of transcription.[3] Dysregulation of CDK7 activity is implicated in the uncontrolled proliferation of cancer cells. This document provides a comprehensive overview of the preclinical research findings for **SHR5428**, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

## Core Mechanism of Action

**SHR5428** functions as a potent and selective inhibitor of CDK7.[1][2] By targeting CDK7, **SHR5428** disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation. Its inhibitory action on the CAK complex can lead to cell cycle arrest, while its effect on TFIIH can suppress the transcription of genes essential for tumor growth and survival.

Below is a diagram illustrating the signaling pathway affected by **SHR5428**.



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**Figure 1:** Mechanism of Action of **SHR5428**

## Quantitative Data Summary

The preclinical efficacy of **SHR5428** has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

### In Vitro Activity

Assay Type	Cell Line	Parameter	Value	Reference
Enzymatic Assay	-	IC50 vs. CDK7	2.3 nM	<a href="#">[2]</a>
Cellular Assay	MDA-MB-468 (Triple-Negative Breast Cancer)	IC50	6.6 nM	<a href="#">[2]</a>

### In Vivo Efficacy in HCC70 Xenograft Mouse Model

Dose (Oral, Once Daily for 21 days)	Tumor Growth Inhibition (TGI)	Reference
3 mg/kg	39%	<a href="#">[2]</a> <a href="#">[5]</a>
10 mg/kg	61%	<a href="#">[2]</a> <a href="#">[5]</a>
30 mg/kg	83%	<a href="#">[2]</a> <a href="#">[5]</a>

### Pharmacokinetic Profile

Species	Dose (Oral)	Cmax (ng/mL)	AUC (ng·h/mL)	T <sub>1/2</sub> (h)	Bioavailability (F%)	Reference
Mouse	2 mg/kg	116	139	0.7	32%	<a href="#">[5]</a>
Rat	2 mg/kg	120	556	2.6	44%	<a href="#">[5]</a>
Dog	2 mg/kg	543	4101	4.9	92%	<a href="#">[5]</a>

## Experimental Protocols

Detailed experimental protocols for the key studies are outlined below. These are representative methodologies based on standard preclinical research practices.

## CDK7 Enzymatic Assay (In Vitro)

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **SHR5428** against CDK7.
- Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, ATP, substrate peptide, **SHR5428**, kinase buffer, detection reagents.
- Procedure:
  1. A kinase reaction is prepared containing the CDK7 complex, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a kinase buffer.
  2. **SHR5428** is serially diluted and added to the reaction mixtures. A control with no inhibitor is included.
  3. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
  4. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.
  5. The percentage of inhibition for each **SHR5428** concentration is calculated relative to the control.
  6. The IC<sub>50</sub> value is determined by fitting the dose-response data to a four-parameter logistic equation.

## Cell Viability Assay (In Vitro)

- Objective: To assess the cytotoxic or cytostatic effects of **SHR5428** on cancer cell lines.
- Cell Line: MDA-MB-468 (triple-negative breast cancer).

- Procedure:
  1. MDA-MB-468 cells are seeded in 96-well plates and allowed to adhere overnight.
  2. The cells are treated with various concentrations of **SHR5428** for a defined period (e.g., 72 hours).
  3. Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay, which measures metabolic activity.
  4. The absorbance or fluorescence is read using a plate reader.
  5. The percentage of viable cells is calculated for each concentration relative to vehicle-treated control cells.
  6. The IC50 value is determined from the resulting dose-response curve.

## HCC70 Xenograft Mouse Model (In Vivo)

- Objective: To evaluate the in vivo anti-tumor efficacy of **SHR5428**.
- Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
- Procedure:
  1. HCC70 human breast cancer cells are subcutaneously injected into the flank of the mice.
  2. Tumors are allowed to grow to a palpable size.
  3. Mice are randomized into treatment and control groups.
  4. **SHR5428** is administered orally, once daily, at doses of 3, 10, and 30 mg/kg for 21 days. The control group receives a vehicle.
  5. Tumor volume and body weight are measured regularly throughout the study.
  6. At the end of the treatment period, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

The following diagram illustrates a typical workflow for in vivo efficacy studies.



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**Figure 2:** In Vivo Efficacy Study Workflow

## Pharmacokinetic Studies

- Objective: To determine the pharmacokinetic properties of **SHR5428** in different species.
- Species: Mice, rats, and dogs.
- Procedure:
  1. A single oral dose of **SHR5428** (2 mg/kg) is administered to each animal species.
  2. Blood samples are collected at multiple time points after dosing.
  3. Plasma is separated from the blood samples.
  4. The concentration of **SHR5428** in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  5. Pharmacokinetic parameters, including C<sub>max</sub>, AUC, T<sub>1/2</sub>, and bioavailability, are calculated from the plasma concentration-time data using non-compartmental analysis.

## Conclusion

The preclinical data for **SHR5428** demonstrate its potential as a targeted therapy for cancer. It exhibits high potency against CDK7 and significant anti-proliferative activity in a triple-negative breast cancer cell line.[2] In vivo studies have confirmed its oral efficacy with dose-dependent tumor growth inhibition in a xenograft model.[1][4] Furthermore, **SHR5428** displays favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability,

particularly in dogs.[1][5] These findings support the continued investigation of **SHR5428** in clinical settings.

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